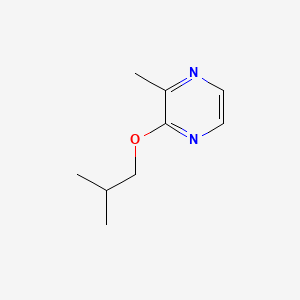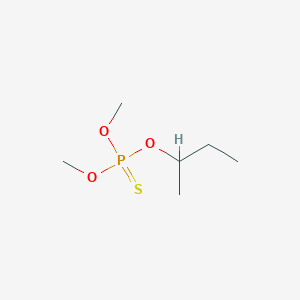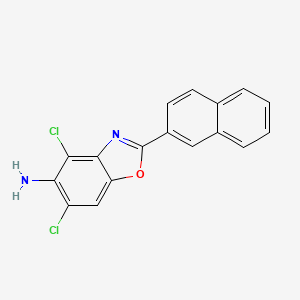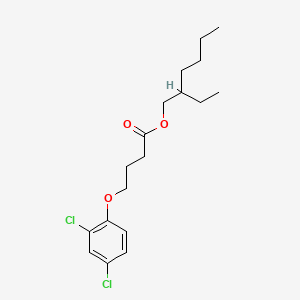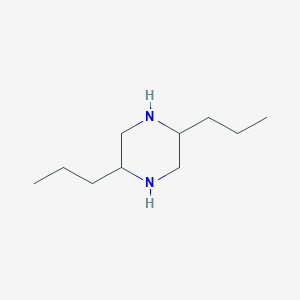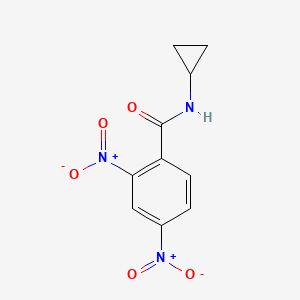
N-cyclopropyl-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2,4-dinitrobenzamide is a chemical compound with the molecular formula C10H9N3O5 and a molecular weight of 251.19556 g/mol . It is characterized by the presence of a cyclopropyl group attached to a benzamide ring, which is further substituted with two nitro groups at the 2 and 4 positions
Preparation Methods
The synthesis of N-cyclopropyl-2,4-dinitrobenzamide typically involves the nitration of N-cyclopropylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce the nitro groups at the desired positions.
For industrial production, the process may be scaled up by optimizing reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-cyclopropyl-2,4-dinitrobenzamide undergoes various types of chemical reactions, including:
Scientific Research Applications
N-cyclopropyl-2,4-dinitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-cyclopropyl-2,4-dinitrobenzamide can be compared with other similar compounds, such as:
2,4-Dinitrobenzamide: Lacks the cyclopropyl group but shares the nitrobenzamide core structure.
N-cyclopropyl-3,5-dinitrobenzamide: Similar structure but with nitro groups at different positions on the benzamide ring.
5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954): Known for its use in cancer therapy as a prodrug activated by specific enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other related compounds .
Properties
CAS No. |
544656-54-4 |
|---|---|
Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
N-cyclopropyl-2,4-dinitrobenzamide |
InChI |
InChI=1S/C10H9N3O5/c14-10(11-6-1-2-6)8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6H,1-2H2,(H,11,14) |
InChI Key |
FMYKQLIMUKSDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


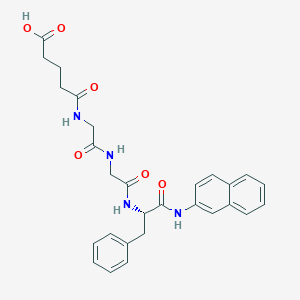
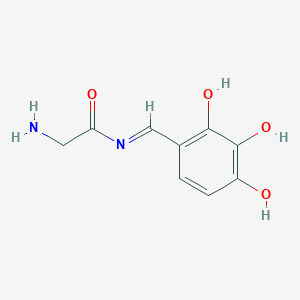
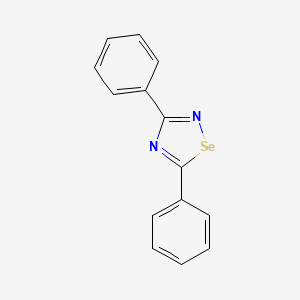
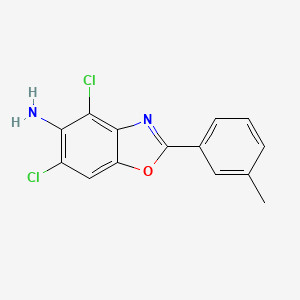
![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-](/img/structure/B13803690.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
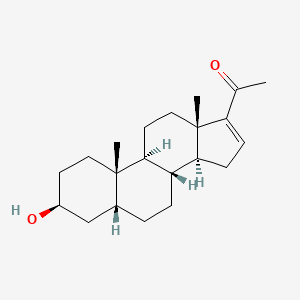
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
